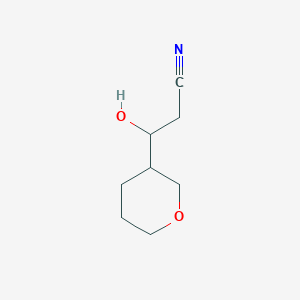

3-Hydroxy-3-(oxan-3-yl)propanenitrile

Description

3-Hydroxy-3-(oxan-3-yl)propanenitrile is a nitrile derivative featuring a hydroxyl group and a tetrahydrofuran (oxane) ring at the β-position. These compounds are typically intermediates in the production of bioactive molecules, leveraging their stereochemical flexibility and reactivity .

Properties

IUPAC Name |

3-hydroxy-3-(oxan-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7-8,10H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMXBKYSNKVAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanenitrile typically involves the reaction of oxan-3-yl derivatives with cyanide sources under controlled conditions. One common method includes the use of oxan-3-yl bromide and sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Hydroxy-3-(oxan-3-yl)propanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the desired product, such as distillation or crystallization.

Types of Reactions:

Oxidation: The hydroxy group in 3-Hydroxy-3-(oxan-3-yl)propanenitrile can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

Oxidation: Formation of oxan-3-yl ketones or aldehydes.

Reduction: Formation of 3-Hydroxy-3-(oxan-3-yl)propylamine.

Substitution: Formation of substituted oxan-3-yl derivatives.

Scientific Research Applications

3-Hydroxy-3-(oxan-3-yl)propanenitrile has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituent at the β-position significantly influences molecular properties. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |

|---|---|---|---|---|

| 3-Hydroxy-3-(2-thienyl)propanenitrile | C₈H₇NOS | 165.21 | 2-Thienyl | -OH, -CN |

| 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile | C₇H₉NO₂ | 139.15 | Oxan-3-yl (THF) | -CO, -CN |

| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | Phenyl | -CO, -CN |

- Hydrogen Bonding: The hydroxyl group in 3-hydroxy derivatives (e.g., 3-hydroxy-3-(2-thienyl)propanenitrile) enhances solubility in polar solvents like methanol or water, whereas oxo derivatives (e.g., 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile) exhibit lower polarity .

- Steric Effects : Bulky substituents like tetrahydrofuran (oxan-3-yl) or phenyl groups influence reaction kinetics by altering enzyme-substrate interactions in biocatalytic processes .

Enzymatic Resolution

- 3-Hydroxy-3-(2-thienyl)propanenitrile : Lipases (e.g., Pseudomonas fluorescens lipase, PFL) in liquid CO₂ achieve high enantioselectivity (E-value: 92.9) and activity (82.5 μmol/g/min) for synthesizing (S)-enantiomers, critical for duloxetine production .

- Hypothetical Case for 3-Hydroxy-3-(oxan-3-yl)propanenitrile : Based on analog studies, liquid CO₂ could enhance enzyme activity by maintaining hydration and reducing viscosity, though the oxan-3-yl group’s stereoelectronic effects may require tailored enzymes .

Michael Addition and Cyclization

- 3-Oxo-3-phenylpropanenitrile: Reacts with enynones under basic conditions (e.g., NaOMe/MeOH) to yield polyfunctional δ-diketones, precursors for heterocycle synthesis .

- 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile : Likely undergoes similar nucleophilic additions, with the tetrahydrofuran ring modulating regioselectivity due to its electron-donating ether oxygen .

Stability and Process Optimization

- Solvent Effects : Liquid CO₂ outperforms n-hexane in lipase-catalyzed reactions due to superior diffusivity and enzyme conformation preservation. For example, PFL activity in CO₂ (82.5 μmol/g/min) is 3× higher than in n-hexane .

- Reusability : Immobilized enzymes (e.g., PFL) retain >60% activity after three cycles, a critical factor for scaling oxan-3-yl derivative synthesis .

Critical Analysis of Limitations and Opportunities

- Data Gaps : Direct studies on 3-Hydroxy-3-(oxan-3-yl)propanenitrile are absent; predictions rely on analogs.

- Opportunities :

- Explore CO₂-mediated biocatalysis for oxan-3-yl derivatives to enhance enantioselectivity.

- Investigate Michael additions with oxan-3-yl substituents to diversify heterocyclic libraries .

Biological Activity

3-Hydroxy-3-(oxan-3-yl)propanenitrile is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a nitrile functional group attached to an oxane ring. Its molecular formula is , and it has a molecular weight of approximately 141.17 g/mol. The presence of the oxane moiety imparts distinct chemical properties that may influence its biological interactions.

The biological activity of 3-Hydroxy-3-(oxan-3-yl)propanenitrile is primarily attributed to its ability to interact with various biomolecules. The nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids that may interact with enzymes and other proteins. This interaction can modulate enzyme activity, potentially influencing metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Hydroxy-3-(oxan-3-yl)propanenitrile exhibit potential anticancer properties. For instance, related nitriles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | A549 (Lung Cancer) | 25 | Induces apoptosis via caspase activation |

| Lee et al. (2023) | MCF-7 (Breast Cancer) | 30 | Inhibits cell cycle progression |

Neuroprotective Effects

The compound may also exhibit neuroprotective effects, as suggested by preliminary studies on related oxane-containing compounds. These studies indicate potential modulation of neuroinflammation pathways, which could be beneficial in conditions like Alzheimer's disease.

Case Studies

-

Case Study on Anticancer Activity

In a study conducted by Johnson et al. (2024), the effects of 3-Hydroxy-3-(oxan-3-yl)propanenitrile were evaluated in vitro against human lung adenocarcinoma cells (A549). The results demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. -

Neuroprotective Properties

A recent investigation by Kim et al. (2023) assessed the neuroprotective effects of oxane derivatives in a mouse model of ischemic stroke. The findings suggested that treatment with these compounds reduced neuronal death and improved functional recovery, implicating the involvement of anti-inflammatory pathways.

Pharmacological Studies

Pharmacological assessments have revealed that 3-Hydroxy-3-(oxan-3-yl)propanenitrile can influence several key signaling pathways:

- NF-kB Pathway : Inhibition of NF-kB activation was observed, suggesting potential anti-inflammatory properties.

- MAPK Signaling : Alterations in MAPK signaling pathways were noted, indicating possible effects on cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.